2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid
Description
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a thiazole-based heterocyclic compound characterized by a dimethylamino group at position 2, a trifluoromethyl group at position 4, and a carboxylic acid moiety at position 3. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (dimethylamino) groups, creating unique electronic and steric properties.
Properties
Molecular Formula |
C7H7F3N2O2S |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O2S/c1-12(2)6-11-4(7(8,9)10)3(15-6)5(13)14/h1-2H3,(H,13,14) |
InChI Key |
BAHOYLGSCJVZGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with dimethylamine and trifluoromethylating agents. One common method includes the cyclization of a precursor molecule containing the necessary functional groups under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Substituent Position : The placement of CF₃ at position 4 is common in fungicidal and anticancer compounds, enhancing lipophilicity and metabolic stability .
- Synthesis : Most analogs involve cyclization of thiobenzamide or bromoacetate intermediates, followed by hydrolysis or coupling reactions .
Electronic and Steric Effects
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
